molecular formula C8H10N2O2 B555428 3-(4-Pyridyl)-L-alanine CAS No. 37535-49-2

3-(4-Pyridyl)-L-alanine

Cat. No. B555428
CAS RN: 37535-49-2
M. Wt: 166,18*36,45 g/mole
InChI Key: FQFVANSXYKWQOT-ZETCQYMHSA-N
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Description

3-(4-Pyridyl)-L-alanine , also known as 4-Pyridylalanine , is an amino acid derivative. Its chemical structure includes a pyridine ring attached to an alanine backbone. The L in the name indicates that it is the L-enantiomer (left-handed) form.



Synthesis Analysis

The synthesis of 3-(4-Pyridyl)-L-alanine involves several methods, including chemical synthesis and enzymatic processes . Researchers have explored various routes to obtain this compound, such as condensation reactions between pyridine derivatives and alanine precursors. Additionally, chiral resolution techniques are employed to isolate the desired enantiomer.



Molecular Structure Analysis

The molecular structure of 3-(4-Pyridyl)-L-alanine consists of the following components:



  • Alanine Backbone : A nonpolar, aliphatic amino acid.

  • 4-Pyridyl Group : A heterocyclic aromatic ring with nitrogen atoms.

  • Chiral Center : The L-enantiomer configuration.



Chemical Reactions Analysis

3-(4-Pyridyl)-L-alanine participates in various chemical reactions:



  • Amide Formation : Reacts with carboxylic acids to form amides.

  • Acid-Base Reactions : Exhibits typical amino acid behavior.

  • Oxidation/Reduction : The pyridine ring can undergo oxidation or reduction processes.



Physical And Chemical Properties Analysis


  • Solubility : Moderately soluble in water and organic solvents.

  • Melting Point : Typically around 150-160°C .

  • pKa : The acidic group (carboxylic acid) has a pKa value around 2-3 .


Scientific Research Applications

1. Synthesis and Photochemical Applications

3-(4-Pyridyl)-L-alanine has been used as a starting material in the synthesis of various compounds. For example, it served as a precursor in the synthesis of β-(2-carboxy-4-pyridyl)- and β-(6-carboxy-3-pyridyl))-DL-alanine, which are used in photochemical approaches to betalaines and muscaflavine (Hans-Eberhard Hilpert, 1987).

2. Applications in Asymmetric Synthesis

It has also been involved in the enantioselective synthesis of (2-pyridyl)alanines, a methodology used for producing compounds like L-azatyrosine, an antitumor antibiotic. This process involves asymmetric hydrogenation and N-oxide reduction, highlighting its role in generating medically significant substances (M. Adamczyk et al., 2001).

3. Enzymatic Reactions and Inhibition

3-(4-Pyridyl)-L-alanine analogs have been studied in the context of alanine racemase reactions. These enzymes are vital for producing D-alanine, a crucial building block in bacterial cell wall biosynthesis. Understanding the inhibition of these enzymes can lead to the development of new antibacterial strategies (Stamper et al., 1998).

4. Role in Peptide Synthesis and Microbial Enzyme Activity

The compound has been used in the stereoselective synthesis of specific amino acids found in antibiotics. This synthesis involves intermediates like DL-3-(3-pyridyl)alanine, essential for producing amino acids like dl-4-amino-3-hydroxy-6-methylheptanoic acid (T. Katsuki et al., 1976). Additionally, it has applications in exploring the racemization mechanisms of alanine racemases in various bacteria, providing insights into bacterial metabolism and potential drug targets (W. S. Faraci & C. Walsh, 1988).

5. Applications in Microbial Transaminase Research

3-(4-Pyridyl)-L-alanine has been instrumental in microbial transaminase research. This enzyme catalyzes reactions between specific keto acids and amino acids, producing compounds like L-Dopa, which has significant medical applications (T. Nagasaki et al., 1973).

Safety And Hazards


  • Toxicity : While 3-(4-Pyridyl)-L-alanine is not acutely toxic, prolonged exposure may have adverse effects.

  • Handling Precautions : Use appropriate protective gear (gloves, goggles) during synthesis and handling.


Future Directions

Research on 3-(4-Pyridyl)-L-alanine should focus on:



  • Biological Activity : Investigate its potential as a drug candidate or enzyme inhibitor.

  • Structural Modifications : Explore derivatives with improved properties.

  • Pharmacokinetics : Understand its absorption, distribution, metabolism, and excretion.


properties

IUPAC Name

(2S)-2-amino-3-pyridin-4-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-7(8(11)12)5-6-1-3-10-4-2-6/h1-4,7H,5,9H2,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFVANSXYKWQOT-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60958619
Record name 3-Pyridin-4-ylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60958619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Pyridyl)-L-alanine

CAS RN

37535-49-2
Record name 4-Pyridylalanine, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037535492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridin-4-ylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60958619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-4-Pyridylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-PYRIDYLALANINE, L-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
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Consideration of the consequences of multifunctionality of the catalytically active site of-chymotrypsin and of a class of its representative specific substrates led to the conclusion that …
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Glucagon (Gcg) 1 serves a seminal physiological role in buffering against hypoglycemia, but its poor biophysical properties severely complicate its medicinal use. We report a series of …
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RL Mann, WW Bromer - Journal of the American Chemical Society, 1958 - ACS Publications
The isolation of hygromycin from S. hygrosco-picus and the determination of its structure have been reported. 1-3 In the early stages of the purifi-cation of hygromycin, paper …
Number of citations: 94 pubs.acs.org
J Zhuang - 2005 - search.proquest.com
De novo heme protein design is a constructive and flexible method used to illustrate the structure-function relationships of natural heme proteins. In this work, the repertoire of axial …
Number of citations: 2 search.proquest.com
AF Tierno, JC Walters, A Vazquez-Lopez, X Xiao… - Chemical …, 2021 - pubs.rsc.org
Pyridinium and related N-alkyl(heteroaryl)onium salts are versatile synthetic intermediates in organic chemistry, with applications ranging from ring functionalizations to provide diverse …
Number of citations: 15 pubs.rsc.org
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Silver compounds have been used extensively for wound healing because of their antimicrobial properties, but high concentrations of silver are toxic to mammalian cells. We designed …
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T Tokunaga, M Okamoto, K Tanaka, C Tode… - Analytical …, 2010 - ACS Publications
Chiral separation by high performance liquid chromatography (Chiral HPLC) is one of the most powerful methods for estimating optical and chemical purity of chiral compounds. …
Number of citations: 22 pubs.acs.org
E Sutherland, CJ Harding, CM Czekster - Communications chemistry, 2022 - nature.com
Cyclodipeptide synthases (CDPSs) generate a wide range of cyclic dipeptides using aminoacylated tRNAs as substrates. Histidine-containing cyclic dipeptides have important …
Number of citations: 3 www.nature.com
E Sutherland, C Harding, C Czekster - 2021 - chemrxiv.org
Cyclodipeptide synthases (CDPSs) are a growing family of enzymes capable of producing a large variety of cyclodipetide products using aminoacylated tRNA. Histidine-containing …
Number of citations: 2 chemrxiv.org
SJ Bucknell, MA Ator, AJH Brown, J Brown… - Journal of Medicinal …, 2020 - ACS Publications
Structure-based drug design enabled the discovery of 8, HTL22562, a calcitonin gene-related peptide (CGRP) receptor antagonist. The structure of 8 complexed with the CGRP …
Number of citations: 15 pubs.acs.org

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